Hexafluoroethane

Overview

Description

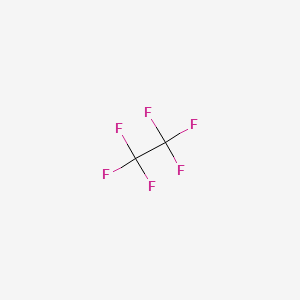

Hexafluoroethane, also known as carbon hexafluoride, is a perfluorocarbon compound with the chemical formula C₂F₆. It is a colorless, odorless, non-flammable gas that is negligibly soluble in water and slightly soluble in methanol. This compound is known for its stability and is an extremely potent and long-lived greenhouse gas .

Mechanism of Action

Hexafluoroethane (C2F6), also known as perfluoroethane, is a perfluorocarbon counterpart to the hydrocarbon ethane . It is a colorless, odorless gas that is negligibly soluble in water and slightly soluble in methanol .

Target of Action

This compound is primarily used in the semiconductor manufacturing industry as an etchant . Its primary targets are metal silicides, oxides, and silicon dioxide . It is used for selective etching of these materials versus their metal substrates .

Mode of Action

This compound is chemically inert in many situations . This is due to the high energy of C−F bonds, which makes this compound nearly inert .

Biochemical Pathways

Instead, it physically interacts with the surface of the target materials, leading to their etching .

Pharmacokinetics

Its physical properties, such as its low solubility in water , suggest that it would have low bioavailability if introduced into a biological system.

Result of Action

The primary result of this compound’s action is the etching of target materials in semiconductor manufacturing . This allows for the creation of intricate patterns and structures on the surface of semiconductors .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its etching efficiency may be affected by temperature and pressure . Additionally, this compound is a potent and long-lived greenhouse gas , so its use and release into the environment have implications for climate change .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexafluoroethane can be synthesized through various methods. One common method involves the gas-phase reaction between chloropentafluoroethane and hydrogen fluoride in the presence of a chromium-based catalyst. This reaction is carried out under specific conditions to ensure high selectivity and conversion rates .

Industrial Production Methods: In industrial settings, this compound is often produced using a two-stage separation and purification process. This method simplifies the conventional technological process, saves equipment investment, and improves production efficiency. The purity of the final product can reach more than 99.99% .

Chemical Reactions Analysis

Hexafluoroethane is relatively inert due to the high energy of its carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Oxidation: this compound can be oxidized to form carbon tetrafluoride and other fluorinated compounds.

Substitution: In the presence of bromine, this compound can undergo substitution reactions to form compounds like carbon tetrabromide.

Common reagents used in these reactions include fluorine gas and bromine. The major products formed from these reactions are typically other fluorinated compounds.

Scientific Research Applications

Hexafluoroethane has a wide range of applications in scientific research and industry:

Semiconductor Manufacturing: It is used as a versatile etchant for selective etching of metal silicides and oxides versus their metal substrates, as well as for etching silicon dioxide over silicon.

Refrigerants: Together with trifluoromethane, this compound is used in refrigerants R508A and R508B.

Medical Applications: It is used as a tamponade to assist in retinal reattachment following vitreoretinal surgery.

Textile Industry: this compound plasma treatment is used to impart superhydrophobicity and improve the abrasion resistance of wool fabrics.

Comparison with Similar Compounds

Hexafluoroethane is unique among perfluorocarbons due to its specific chemical structure and properties. Similar compounds include:

Trifluoromethane (CHF₃): Used in refrigerants and as a precursor for other fluorinated compounds.

Carbon Tetrafluoride (CF₄): Used in semiconductor manufacturing and as a refrigerant.

Octafluoropropane (C₃F₈): Used in medical applications and as a refrigerant.

This compound stands out due to its specific applications in semiconductor manufacturing and its use as a tamponade in medical procedures.

Properties

IUPAC Name |

1,1,1,2,2,2-hexafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIYKQLTONQJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6 | |

| Record name | HEXAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60720-23-2 | |

| Record name | Ethane, 1,1,1,2,2,2-hexafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60720-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2041915 | |

| Record name | Perfluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoroethane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless odorless gas; [CAMEO] | |

| Record name | HEXAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1,2,2,2-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-78.1 °C | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7.78 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol, ethyl ether | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.590 g/cu cm at -78 °C | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.51X10+4 mm Hg at 25 °C /extrapolated/ | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

76-16-4 | |

| Record name | HEXAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1,2,2,2-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VL5Z0IY3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-100.015 °C | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Hexafluoroethane?

A1: this compound, also known as perfluoroethane, has the molecular formula C2F6 and a molecular weight of 138.01 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed various spectroscopic methods to analyze this compound, including Raman spectroscopy [], infrared spectroscopy [, , , ], and X-ray photoelectron spectroscopy (XPS) [, ]. These techniques provide insights into the vibrational modes, structural properties, and elemental composition of the compound.

Q3: What is known about the phase transitions of this compound at low temperatures?

A3: this compound undergoes a phase transition from a high-temperature body-centered-cubic (bcc) phase with orientational disorder to a lower-temperature, more ordered phase. Neutron diffraction and thermal analysis studies pinpoint this transition near 103 K []. This transformation is further corroborated by x-ray studies showing a shift to a monoclinic structure at 6 K []. Notably, this transition involves a significant volume change (ΔV/V = 4.01%), explaining the observed overcooling and overheating of the phases in solid this compound [].

Q4: How is this compound utilized in the semiconductor industry?

A4: this compound serves as a cleaning or etching gas during semiconductor device production [, ]. Its effectiveness stems from its ability to remove unwanted residues and etch specific materials with high precision.

Q5: Can this compound be used to create plasma polymers?

A5: Yes, this compound is a viable monomer for plasma polymerization. Studies demonstrate its use in creating thin films for gas separation [, , , ]. The resulting plasma polymer membranes exhibit varying permeability to oxygen and nitrogen, influenced by the this compound-to-hydrogen feed ratio during plasma polymerization []. Adding hydrogen to the plasma enhances polymerization, potentially by acting as a scavenger for reactive fluorine species [].

Q6: What are the advantages of using this compound in plasma immersion ion cleaning of oxidized steel surfaces?

A6: Compared to argon plasmas, this compound plasmas demonstrate superior oxygen removal from oxidized steel surfaces, primarily through a chemically enhanced sputtering mechanism []. This enhanced cleaning contributes to improved coating adhesion in subsequent vapor deposition processes.

Q7: Have there been any computational studies investigating the interaction of this compound with other molecules?

A7: Yes, computational chemistry techniques like ab initio calculations have been employed to study this compound's interactions with molecules like carbon dioxide []. These studies reveal that the interaction between this compound and carbon dioxide is primarily electrostatic, driven by the attraction between the positively charged carbon atom of CO2 and the negatively charged fluorine atoms of this compound []. This contrasts with the minimal interaction observed between CO2 and hydrocarbons like ethane, highlighting a key difference in the behavior of fluorocarbons and hydrocarbons [].

Q8: What is the environmental concern surrounding this compound?

A8: this compound is a potent greenhouse gas with an extremely long atmospheric lifetime [, ]. This means that emitted this compound persists in the atmosphere for a very long time, contributing to global warming.

Q9: What are the main sources of this compound emissions?

A9: The primary sources of this compound emissions are industrial processes, including aluminum production and semiconductor manufacturing [, ]. Although these industries have implemented mitigation strategies, atmospheric measurements indicate continued growth in this compound concentrations, suggesting a need for further emission reduction efforts [, ].

Q10: Are there any ongoing efforts to monitor and mitigate the environmental impact of this compound?

A10: Yes, researchers are actively monitoring atmospheric levels of this compound globally using networks like the Advanced Global Atmospheric Gases Experiment (AGAGE) [, ]. This data is crucial for understanding emission trends and developing effective mitigation strategies.

Q11: What alternatives to this compound are being explored in various applications?

A11: Due to its environmental impact, researchers and industries are actively seeking alternatives to this compound. This includes exploring alternative cleaning and etching gases in semiconductor manufacturing and developing new materials and processes that minimize or eliminate the need for this compound.

Q12: How is the purity of this compound assessed for its use in electronics manufacturing?

A12: Fourier transform infrared spectrometry is a crucial analytical technique for determining the concentration of impurities like hydrogen chloride in high-purity this compound used in the electronics industry []. This method ensures the gas meets the stringent purity requirements of this sector.

Q13: What methods are used to prepare and verify the accuracy of gas reference materials containing this compound?

A13: Gas reference materials of this compound in sulfur hexafluoride are prepared with meticulous control over their composition []. Their accuracy is rigorously verified, achieving a relative uncertainty of 1.5% (k=2) over a year of inspection, demonstrating the reliability of these reference materials for analytical purposes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.